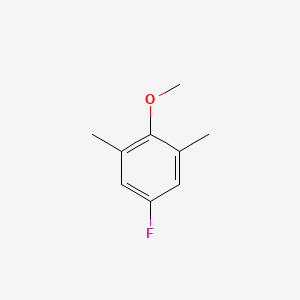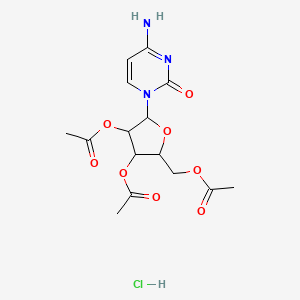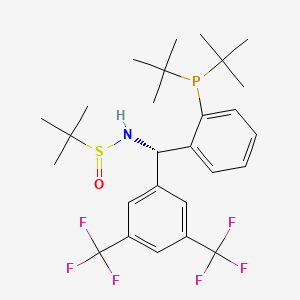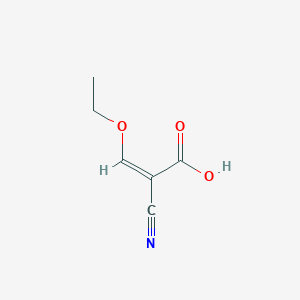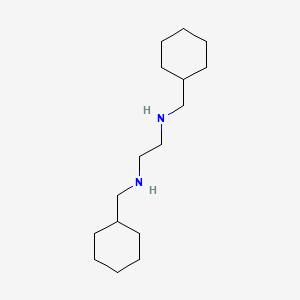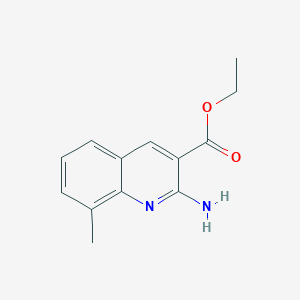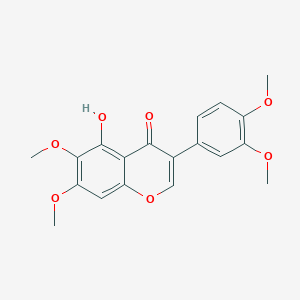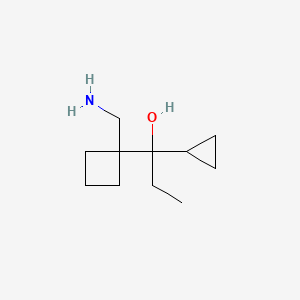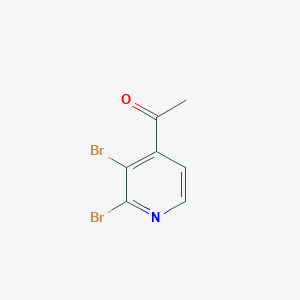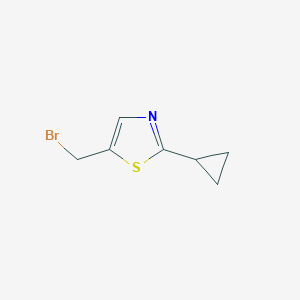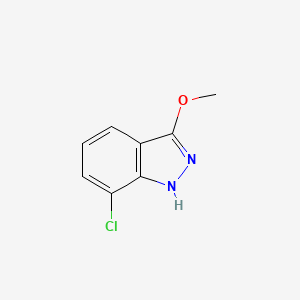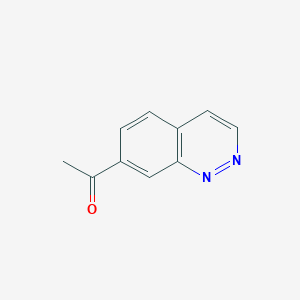
tert-Butyl 5-amino-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-amino-2-methylnicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, an amino group, and a methyl group attached to a nicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-methylnicotinate typically involves the esterification of 5-amino-2-methylnicotinic acid with tert-butanol. This reaction is often catalyzed by acidic reagents such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually require refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and consistent production .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 5-amino-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 5-amino-2-methylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of nicotinic acid derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It helps in understanding the role of nicotinic acid in various biochemical pathways .
Medicine: Its derivatives are being explored for their anti-inflammatory and neuroprotective properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-butyl 5-amino-2-methylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. This compound can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
- tert-Butyl 5-amino-2-methylbenzoate
- tert-Butyl 5-amino-2-methylpyridine-3-carboxylate
- tert-Butyl 5-amino-2-methylisonicotinate
Uniqueness: tert-Butyl 5-amino-2-methylnicotinate is unique due to its specific substitution pattern on the nicotinic acid core. The presence of both the amino and methyl groups at specific positions enhances its reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
tert-butyl 5-amino-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-7-9(5-8(12)6-13-7)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3 |
Clave InChI |
PWRGEYIERSCEGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


